molecular formula C30H24Cl4N4O2 B11184933 N-(3,4-dichlorophenyl)-4-{[(3,4-dichlorophenyl)carbamoyl](phenyl)amino}-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide

N-(3,4-dichlorophenyl)-4-{[(3,4-dichlorophenyl)carbamoyl](phenyl)amino}-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide

Cat. No.: B11184933
M. Wt: 614.3 g/mol
InChI Key: BIXLIJZSQGPBMN-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-4-{(3,4-dichlorophenyl)carbamoylamino}-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-4-{(3,4-dichlorophenyl)carbamoylamino}-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through standard organic chemistry techniques. The key steps may include:

    Formation of the quinoline core: This can be achieved through cyclization reactions involving aniline derivatives and appropriate aldehydes or ketones.

    Introduction of the dichlorophenyl groups: This step may involve nucleophilic substitution reactions using 3,4-dichlorophenyl halides.

    Carbamoylation and amination:

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Temperature and Pressure: Optimization of temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-4-{(3,4-dichlorophenyl)carbamoylamino}-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxide derivatives.

    Reduction: Reduction of the carbamoyl group to amines.

    Substitution: Halogen substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents like N-bromosuccinimide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a drug candidate for treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-4-{(3,4-dichlorophenyl)carbamoylamino}-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes involved in disease pathways.

    Receptors: Binding to cellular receptors to modulate biological responses.

    Pathways: Interference with signaling pathways to exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds with similar quinoline cores but different substituents.

    Carbamoyl derivatives: Compounds with carbamoyl groups attached to different aromatic systems.

Uniqueness

N-(3,4-dichlorophenyl)-4-{(3,4-dichlorophenyl)carbamoylamino}-2-methyl-3,4-dihydroquinoline-1(2H)-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C30H24Cl4N4O2

Molecular Weight

614.3 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-4-[N-[(3,4-dichlorophenyl)carbamoyl]anilino]-2-methyl-3,4-dihydro-2H-quinoline-1-carboxamide

InChI

InChI=1S/C30H24Cl4N4O2/c1-18-15-28(38(21-7-3-2-4-8-21)30(40)36-20-12-14-24(32)26(34)17-20)22-9-5-6-10-27(22)37(18)29(39)35-19-11-13-23(31)25(33)16-19/h2-14,16-18,28H,15H2,1H3,(H,35,39)(H,36,40)

InChI Key

BIXLIJZSQGPBMN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)NC3=CC(=C(C=C3)Cl)Cl)N(C4=CC=CC=C4)C(=O)NC5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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